Chemical Identity and Purity: Differentiating 6-Nitroquinoxaline-2,3-dione from the 7-Nitro Isomer
The 6-nitro isomer is a distinct chemical entity from the 7-nitro isomer. While they share the same molecular formula, their different substitution patterns lead to divergent properties and applications. The target compound is characterized by a nitro group at the 6-position and is specifically cited as a synthetic intermediate. Its purity, as supplied by reputable vendors, is specified at a minimum of 98% .
| Evidence Dimension | Molecular Formula and CAS Registry Number |
|---|---|
| Target Compound Data | Molecular Formula: C8H3N3O4, CAS: 1076197-52-8 |
| Comparator Or Baseline | 7-Nitroquinoxalin-2-one isomers have different CAS numbers and are noted for having distinct biological activities [1]. |
| Quantified Difference | Different CAS registry numbers and distinct molecular structures, which are associated with different activity profiles (e.g., trichomonacidal activity) [1]. |
| Conditions | Chemical structure analysis and literature review. |
Why This Matters
For synthetic chemists, the specific isomeric identity and high purity (≥98%) are critical to ensure reproducibility in subsequent derivatization reactions and to avoid the introduction of unknown variables from impure starting materials .
- [1] Ibáñez-Escribano, A., Reviriego, F., Nogal-Ruiz, J. J., Gómez-Barrio, A., Escario, J. A., Arán, V. J., ... & Meneses-Marcel, A. (2015). Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents. European Journal of Medicinal Chemistry, 94, 276-283. View Source
